N-(3-methyl-4-(N-(3-(4-phenylpiperazin-1-yl)propyl)sulfamoyl)phenyl)propionamide
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Overview
Description
The compound is a sulfonamide derivative, which is a common functional group in many pharmaceutical drugs. The presence of a phenylpiperazine moiety suggests that it may have neurological effects, as many drugs with this structure are known to interact with the central nervous system .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The phenylpiperazine moiety would likely contribute to the overall shape and properties of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a sulfonamide group could potentially make it more soluble in water .Scientific Research Applications
Synthetic Chemistry Applications
- The compound has been explored in the synthesis of novel heterocyclic compounds, demonstrating its versatility in creating diverse chemical structures. For instance, silica-bonded propylpiperazine-N-sulfamic acid has been employed as a recyclable catalyst for synthesizing a series of derivatives with potential biological activities, showcasing the compound's role in facilitating efficient and eco-friendly chemical reactions (Ghashang, Mansoor, & Aswin, 2015).
Antimicrobial Activity
- The antimicrobial properties of derivatives have been investigated, highlighting the compound's potential in developing new antibacterial agents. Arylpiperazinyl oxazolidinones, for example, have shown activity against resistant Gram-positive strains, indicating the compound's utility in addressing antimicrobial resistance challenges (Jang et al., 2004).
Potential Therapeutic Uses
The compound's derivatives have been studied for their potential in treating various conditions. For instance, novel N-[3-(4-phenylpiperazin-1-yl)-propyl]-carboxamide derivatives have been synthesized and evaluated for their potential in treating HIV, showcasing the compound's relevance in drug discovery and development for infectious diseases (Weng et al., 2011).
Furthermore, derivatives have also been explored for their potential as selective and potent antagonists in various receptor studies, such as the 5-HT(1B/1D) receptors, indicating the compound's potential application in neuropsychiatric and neurological disorder treatment (Liao et al., 2000).
Mechanism of Action
Target of Action
The primary target of N-(3-methyl-4-{[3-(4-phenylpiperazin-1-yl)propyl]sulfamoyl}phenyl)propanamide is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition . Inhibiting AChE can increase the level of acetylcholine in the brain, potentially improving cognitive function .
Mode of Action
N-(3-methyl-4-{[3-(4-phenylpiperazin-1-yl)propyl]sulfamoyl}phenyl)propanamide acts as an inhibitor of AChE . It binds to AChE, preventing the enzyme from breaking down acetylcholine . This results in an increased concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Biochemical Pathways
The inhibition of AChE leads to an increase in acetylcholine levels, which can enhance cholinergic neurotransmission . This is particularly relevant in conditions like Alzheimer’s disease, where there is a deficiency of acetylcholine . By inhibiting AChE, N-(3-methyl-4-{[3-(4-phenylpiperazin-1-yl)propyl]sulfamoyl}phenyl)propanamide may help to alleviate some of the cognitive symptoms associated with this condition .
Result of Action
The inhibition of AChE by N-(3-methyl-4-{[3-(4-phenylpiperazin-1-yl)propyl]sulfamoyl}phenyl)propanamide can lead to an increase in acetylcholine levels in the brain . This can potentially improve cognitive function, particularly in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[3-methyl-4-[3-(4-phenylpiperazin-1-yl)propylsulfamoyl]phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O3S/c1-3-23(28)25-20-10-11-22(19(2)18-20)31(29,30)24-12-7-13-26-14-16-27(17-15-26)21-8-5-4-6-9-21/h4-6,8-11,18,24H,3,7,12-17H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZQGPQSWCKCISD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCCCN2CCN(CC2)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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